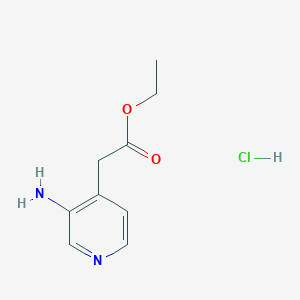

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride

Description

Properties

CAS No. |

65645-53-6 |

|---|---|

Molecular Formula |

C9H13ClN2O2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

ethyl 2-(3-aminopyridin-4-yl)acetate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H |

InChI Key |

AZHMGEXVEMNTQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the ethyl ester of a 3-aminopyridine derivative. The key step is the esterification or alkylation of a suitable pyridine precursor bearing an amino substituent, often under basic or acidic conditions to facilitate the formation of the hydrochloride salt.

Synthesis via Reaction of 3-Amino-4-pyridinecarboxylic Acid with Ethyl Chloroacetate

One common and effective method involves the nucleophilic substitution reaction between 3-amino-4-pyridinecarboxylic acid and ethyl chloroacetate under basic conditions. This reaction forms the ethyl ester bond, yielding Ethyl 2-(3-aminopyridin-4-yl)acetate, which is subsequently converted into its hydrochloride salt by treatment with hydrochloric acid.

- Reaction conditions: Basic medium, controlled temperature, and reaction time optimized to maximize yield.

- Yield: Variable depending on conditions; typically moderate to good.

- Purification: Crystallization or recrystallization to obtain the hydrochloride salt with high purity.

Formation of Hydrochloride Salt from Free Base

The free base form of Ethyl 2-(3-aminopyridin-4-yl)acetate is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as diethyl ether. This step is typically performed at room temperature for about 30 minutes, followed by removal of volatiles and recrystallization from ethanol and diethyl ether to afford the hydrochloride salt in high purity and yields around 60-70%.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Reaction of 3-amino-4-pyridinecarboxylic acid with ethyl chloroacetate | 3-amino-4-pyridinecarboxylic acid, ethyl chloroacetate, base | Basic medium, room temp to mild heating | Moderate to good (not explicitly reported) | High (after purification) | Common esterification route |

| Michael addition of 2-aminopyridine to ethyl acrylate with acid catalyst | 2-aminopyridine, ethyl acrylate, glacial acetic acid | 80°C, 12 hours, acid catalyst | Up to 80% | 98% | Acid-catalyzed Michael addition; related pyridine ester |

| Hydrochloride salt formation from free base | Ethyl 2-(3-aminopyridin-4-yl)acetate, HCl in diethyl ether | Room temp, 30 min | 60-70% | High | Salt formation step for stability and handling |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show characteristic signals for the pyridine ring protons, amino group, methylene adjacent to the ester, and ethyl ester protons. For example, in related compounds, signals appear around δ 8.06 (d, pyridine H), 4.21-4.03 (m, CH2 of ethyl ester), and 1.34-1.05 (m, CH3 of ethyl group).

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity, with purity levels reaching up to 98% after purification.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C9H13ClN2O2 (216.66 g/mol).

- Melting Point and Physical Appearance: The hydrochloride salt typically precipitates as a white solid upon recrystallization.

Summary of Research Findings and Perspectives

- The Michael addition method catalyzed by Brønsted acids offers a straightforward, high-yielding synthesis of pyridine amino esters related to this compound, emphasizing mild conditions and recyclability of catalysts.

- The esterification of amino pyridine carboxylic acids with ethyl chloroacetate remains a reliable classical approach, allowing for structural variation and functionalization.

- Formation of the hydrochloride salt is essential for enhancing compound stability, solubility, and ease of handling in research settings.

- Analytical data confirm the identity and purity of the final product, supporting its use as a key intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with modifications in substituents, ring systems, or salt forms. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituents/Ring System | Key Features | Suppliers |

|---|---|---|---|---|---|

| Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride | 65645-57-0 | C₉H₁₃ClN₂O₂ | Pyridine, 3-amino, hydrochloride salt | Enhanced solubility; hydrogen-bonding capability | 8 |

| Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate | 1823389-05-4 | C₁₁H₁₆N₂O₃ | Pyridine, 3-amino, 6-methoxy | Methoxy increases lipophilicity; potential for altered metabolic stability | 2 |

| Ethyl 2-(3-amino-4-chlorophenyl)acetate | 1216303-02-4 | C₁₀H₁₂ClNO₂ | Phenyl, 3-amino, 4-chloro | Chloro substituent enhances electronegativity; possible toxicity concerns | N/A |

| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride | 1956332-71-0 | C₉H₁₂Cl₂N₂O₂ | Pyridine, 3-chloro, amino-ester | Chloro group reduces solubility; dual substituents may affect binding | 3 |

Research Findings and Implications

Hydrochloride Salt Advantage: The target compound’s hydrochloride form offers superior solubility compared to non-salt analogs like Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate, which may limit bioavailability in aqueous environments .

Substituent Effects: Amino vs. Chloro: The 3-amino group (target compound) promotes hydrogen bonding, whereas chloro substituents (e.g., 1956332-71-0) introduce steric and electronic effects that may hinder target interactions .

Ring System Variations : Pyridine-based compounds (target, 1956332-71-0) differ from phenyl analogs (e.g., 1216303-02-4) in electronic distribution, affecting π-π stacking and binding specificity .

Biological Activity

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 202.75 g/mol. The compound features an ethyl ester group attached to a pyridine ring that is substituted with an amino group, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. Notably, the compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.012 |

| Candida albicans | 0.050 |

These findings underscore the compound's potential as an antimicrobial agent, suggesting further exploration in clinical applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. The compound has been shown to inhibit the proliferation of certain cancer cell lines, including those associated with colon and breast cancers. The mechanism of action appears to involve the modulation of specific cellular pathways that regulate cell growth and apoptosis.

Table 2: Anticancer Activity Studies

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colon adenocarcinoma | 5.0 |

| Breast carcinoma | 7.5 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The amino group on the pyridine ring enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This interaction is critical for both its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other pyridine derivatives, which can influence its pharmacological properties:

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Ethyl 2-(3-nitropyridin-2-YL)acetate | Contains a nitro group instead of an amino group |

| Ethyl 2-(6-aminopyridin-3-YL)acetate | Substituted at a different position on the ring |

| Methyl 2-(pyridin-3-YL)acetate | Methyl instead of ethyl; lacks amino substitution |

The unique amino substitution on the pyridine ring in this compound significantly influences its biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives revealed that modifications in the side chains could enhance the antimicrobial potency against resistant bacterial strains.

- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent.

Q & A

Basic: What synthetic routes are recommended for Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride, and how is purity validated?

Methodological Answer:

Synthesis typically involves coupling 3-aminopyridine-4-carboxylic acid derivatives with ethyl acetates via nucleophilic substitution or esterification. Key steps include:

- Protection of the amine group to prevent side reactions during ester formation.

- Activation of the carboxylic acid (e.g., using EDC/NHS coupling agents, as referenced in peptide synthesis workflows ).

- Deprotection under acidic conditions to yield the hydrochloride salt.

Purity Validation:

- HPLC : Use reverse-phase C18 columns with UV detection at ~255 nm (based on pyridine derivatives’ λmax ).

- NMR : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR; expect peaks for the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and pyridinium protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]<sup>+</sup> and chloride adducts.

Advanced: How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise from the hydrochloride moiety?

Methodological Answer:

- Data Collection : Use single-crystal diffraction with Mo/Kα radiation. SHELXT automates space-group determination, while SHELXL refines the structure.

- Challenges :

- Validation : Check R1 values (<5% for high-resolution data) and residual electron density maps for unmodeled solvent .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify C=O (ester) at ~1730 cm<sup>−1</sup> and N–H (amine) at ~3300 cm<sup>−1</sup> .

- UV-Vis : Monitor π→π* transitions of the pyridine ring (λmax ~255 nm) .

- Elemental Analysis : Verify C/H/N/Cl content within ±0.4% of theoretical values .

Advanced: How to address discrepancies between computational predictions and experimental data in molecular docking studies?

Methodological Answer:

- Force Field Adjustments : Use CHARMM or AMBER with modified partial charges for the protonated pyridinium nitrogen .

- Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., PBSA) to account for hydrochloride’s ionic interactions .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyridinium salts to identify common packing motifs .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Moisture Control : Use desiccants (silica gel) to avoid deliquescence (common for hydrochloride salts) .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free acid formation) .

Advanced: What strategies optimize hydrogen-bonding analysis in the crystal lattice using SHELXL?

Methodological Answer:

- Restraints : Apply DFIX and DANG instructions to stabilize N–H···Cl<sup>−</sup> distances (~2.8–3.2 Å) .

- Thermal Motion : Use anisotropic displacement parameters (ADPs) for Cl<sup>−</sup> and pyridinium N to model thermal vibrations accurately .

- Topology Analysis : Generate Hirshfeld surfaces via CrystalExplorer to visualize H-bond contributions to lattice energy .

Basic: How to troubleshoot low yields during synthesis?

Methodological Answer:

- Side Reactions : Protect the 3-amine group with Boc or Fmoc to prevent nucleophilic attack during esterification .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Byproduct Identification : LC-MS to detect hydrolyzed products (e.g., free acetic acid derivatives) .

Advanced: Can this compound serve as a precursor for bioactive molecules? What functionalization strategies apply?

Methodological Answer:

- Amide Formation : React the ester with primary amines (e.g., benzylamine) under basic conditions to yield acetamide derivatives .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions on the pyridine ring (requires halogenation at position 2 or 5) .

- Salt Exchange : Replace HCl with other counterions (e.g., trifluoroacetate) to modulate solubility for biological assays .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of pyridine vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to analyze tautomeric equilibria in solution using NMR?

Methodological Answer:

- Variable Temperature (VT) NMR : Monitor chemical shift changes of the pyridinium N–H proton (e.g., coalescence at elevated temperatures) .

- DOSY : Measure diffusion coefficients to distinguish monomeric vs. aggregated states influenced by HCl concentration .

- pH Titration : Use <sup>15</sup>N NMR to track protonation states in D2O/CD3OD mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.